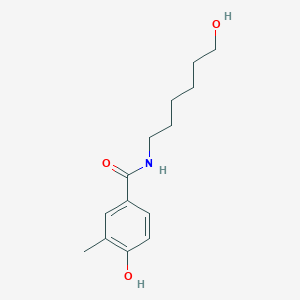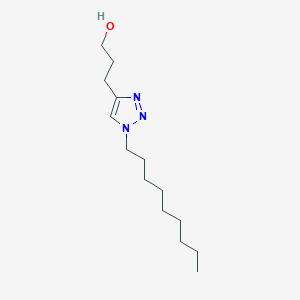
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine is a chemical compound that has been studied extensively in scientific research. It is also known as AG-490 and has been shown to have potential applications in cancer treatment, immunology, and other areas of medicine.
作用機序
The mechanism of action of 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine involves the inhibition of the JAK/STAT signaling pathway. This pathway is involved in the regulation of gene expression, cell growth, differentiation, and survival. By inhibiting this pathway, 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine has been shown to have potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine have been extensively studied in scientific research. It has been shown to have potent inhibitory effects on the JAK/STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. This compound has also been shown to have potential applications in the treatment of cancer and other diseases.
実験室実験の利点と制限
The advantages of using 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine in lab experiments include its potent inhibitory effects on the JAK/STAT signaling pathway, its potential applications in cancer treatment, immunology, and other areas of medicine, and its ability to selectively target specific cell types. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many potential future directions for research on 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine. Some possible areas of focus include:
1. Further studies on the mechanism of action of this compound, including its interactions with other signaling pathways and its potential effects on gene expression.
2. Development of new synthesis methods for this compound that could increase its solubility and reduce its toxicity.
3. Exploration of its potential applications in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
4. Investigation of its potential as a therapeutic agent in combination with other drugs or treatments.
5. Development of new delivery methods for this compound that could increase its efficacy and reduce its side effects.
In conclusion, 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine is a chemical compound that has been extensively studied in scientific research. It has potential applications in cancer treatment, immunology, and other areas of medicine, and has been shown to have potent inhibitory effects on the JAK/STAT signaling pathway. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
合成法
The synthesis of 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine involves the reaction of 2,3-dihydro-1H-indene-1,3-diamine with imidazole-2-ethylamine. The resulting compound has been shown to have potent inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.
科学的研究の応用
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine has been extensively studied in scientific research due to its potential applications in cancer treatment, immunology, and other areas of medicine. It has been shown to have potent inhibitory effects on the JAK/STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival.
特性
IUPAC Name |
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-13-9-14(12-4-2-1-3-11(12)13)17-6-8-18-7-5-16-10-18/h1-5,7,10,13-14,17H,6,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJQXGXXNHKQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1NCCN3C=CN=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)

![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)
![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)

![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)
![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)


![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)